molecular formula C20H23N3O4 B2985506 [(1-Cyanocyclopentyl)carbamoyl]methyl 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetate CAS No. 1240858-28-9

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetate

Cat. No. B2985506
CAS RN: 1240858-28-9
M. Wt: 369.421
InChI Key: RZWCZOWWNANQAN-UHFFFAOYSA-N
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Description

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of carbamates and has been studied extensively for its biological properties.

Mechanism of Action

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetate inhibits the activity of AChE by binding to the active site of the enzyme. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. The compound also exhibits antioxidant activity and has been shown to protect against oxidative stress-induced cell damage.
Biochemical and Physiological Effects
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetate has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been reported to have neuroprotective effects and to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. In addition, the compound has been shown to exhibit anti-inflammatory activity and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetate has several advantages for laboratory experiments. It is a potent and selective inhibitor of AChE, which makes it a useful tool for studying cholinergic neurotransmission. The compound is also stable and easy to synthesize. However, its solubility in aqueous solutions is limited, which can be a limitation for certain experiments.

Future Directions

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetate has several potential future directions for research. One area of interest is the development of novel AChE inhibitors for the treatment of Alzheimer's disease and other neurological disorders. The compound could also be studied for its potential use as an antioxidant and anti-inflammatory agent. Additionally, the synthesis of analogs of the compound could lead to the discovery of new compounds with improved biological properties.

Synthesis Methods

The synthesis of [(1-Cyanocyclopentyl)carbamoyl]methyl 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetate involves the reaction of 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid with cyanocyclopentylcarbamate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere. The resulting compound is purified by column chromatography to obtain the final product.

Scientific Research Applications

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetate has been studied for various biological activities. It has been shown to exhibit potent inhibitory activity against the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. AChE inhibitors have been used as therapeutic agents for the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c21-14-20(9-1-2-10-20)22-17(24)13-27-19(26)12-15-5-7-16(8-6-15)23-11-3-4-18(23)25/h5-8H,1-4,9-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWCZOWWNANQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC(=O)CC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetate

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